![molecular formula C8H4N2OS B1429144 7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile CAS No. 912369-27-8](/img/structure/B1429144.png)
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile
Overview
Description
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile, also known as 7-oxo-DHP, is a synthetic molecule with a wide range of applications in scientific research. It is synthesized through a variety of methods, and its biochemical and physiological effects have been studied in various contexts.
Scientific Research Applications
Receptor Interacting Protein 1 (RIP1) Kinase Inhibition
Research has identified derivatives of this compound as potent inhibitors of RIP1 kinase, an enzyme involved in necroptosis and inflammation. This application is particularly relevant in the development of treatments for diseases where cell death and inflammation are central features .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with receptor interacting protein 1 (rip1) kinase .
Mode of Action
It’s worth noting that related compounds have been reported to inhibit rip1 kinase . This suggests that “7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile” might also interact with this kinase, potentially altering its activity and influencing downstream cellular processes.
properties
IUPAC Name |
7-oxo-6H-thieno[2,3-c]pyridine-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-3-5-4-10-8(11)7-6(5)1-2-12-7/h1-2,4H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROHERZOPZUATL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=CNC2=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-oxo-6H,7H-thieno[2,3-c]pyridine-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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